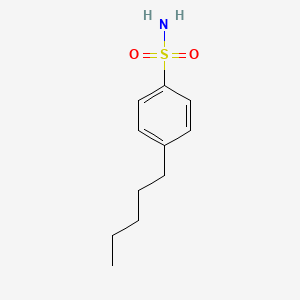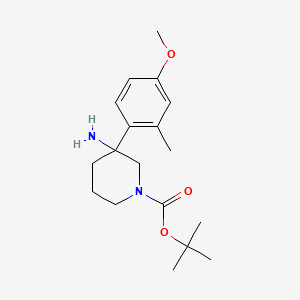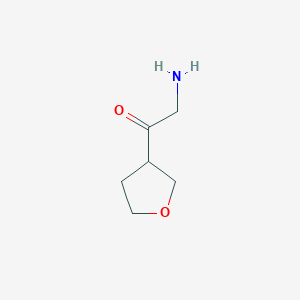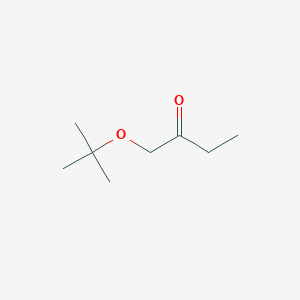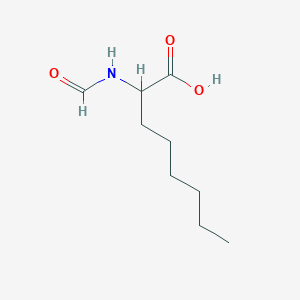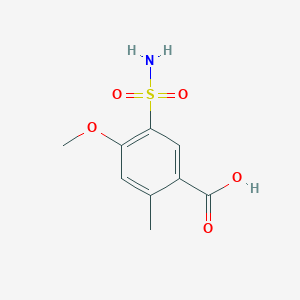![molecular formula C12H12F3NO B15324045 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a pyrrolidinone ring substituted with a trifluoromethylphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 4-methylpyrrolidin-2-one with a trifluoromethylphenyl derivative under specific conditions. One common method includes the use of a base such as sodium bicarbonate (NaHCO3) and cooling the reaction mixture to very low temperatures, around -90 to -95°C, using liquid nitrogen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Trifluoromethylphenol
- 4-Trifluoromethylsalicylic acid
- 2-Hydroxy-5-trifluoromethylbenzonitrile
- 2’-Hydroxy-5’-(trifluoromethyl)acetophenone
Uniqueness
4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidinone ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H12F3NO |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
4-methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-4-2-3-5-9(8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
Clave InChI |
ITNRYJZFQDXTKV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)NC1)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


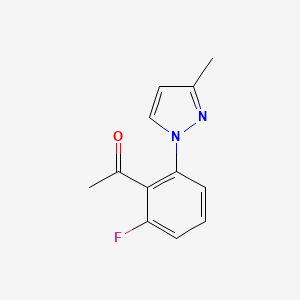


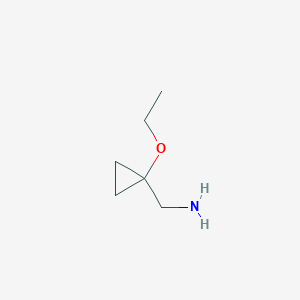
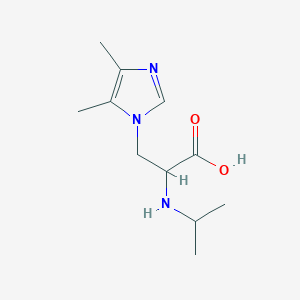
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
